molecular formula C10H18O5 B13795223 (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate CAS No. 524067-99-0

(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate

Cat. No.: B13795223
CAS No.: 524067-99-0
M. Wt: 218.25 g/mol
InChI Key: SNINRMTURKTIGQ-UHFFFAOYSA-N
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Description

(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is a specialized ester featuring a 3-ethyloxetane core linked to a (2-hydroxyethoxy)acetate group. This compound is structurally distinct from simpler esters like isoamyl acetate or methyl acetoacetate, positioning it for niche applications in pharmaceuticals or polymer chemistry .

Properties

CAS No.

524067-99-0

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(3-ethyloxetan-3-yl)methyl 2-(2-hydroxyethoxy)acetate

InChI

InChI=1S/C10H18O5/c1-2-10(6-14-7-10)8-15-9(12)5-13-4-3-11/h11H,2-8H2,1H3

InChI Key

SNINRMTURKTIGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC(=O)COCCO

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-formyl-3-oxopropionate Intermediate

A key precursor in the synthesis is ethyl 2-formyl-3-oxopropionate , prepared via the reaction of ethyl 3,3-diethoxypropionate with ethyl formate in the presence of sodium hydride as a base.

Parameter Details
Reactants Ethyl 3,3-diethoxypropionate, Ethyl formate
Base Sodium hydride (60% dispersion)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature 0 to 20 °C (ice bath cooling during addition)
Reaction Time 15 to 24 hours
Atmosphere Argon or nitrogen inert atmosphere
Work-up Acidification to pH 1-1.5 with HCl, extraction with dichloromethane, drying over MgSO4
Yield 59% to 100% depending on conditions
Product Ethyl 2-formyl-3-oxopropionate as amber liquid or yellow oil

Example procedure:

  • Sodium hydride is washed with diethyl ether and suspended in solvent under inert atmosphere.
  • Ethyl formate is added slowly at 0-10 °C.
  • Ethyl 3,3-diethoxypropionate is added dropwise maintaining low temperature.
  • Stirred at room temperature for 15 hours.
  • Quenched with water, acidified, extracted, dried, and distilled to yield the intermediate.

Formation of (3-Ethyl-3-oxetanyl)methyl Intermediate

The oxetane ring is introduced by cyclization reactions involving halogenated precursors such as ethyl bromoacetate and triethyl orthoformate, often catalyzed by iodine or other catalysts.

Parameter Details
Reactants Ethyl bromoacetate, triethyl orthoformate, oxetane precursors
Catalyst Iodine
Solvent Anhydrous benzene
Temperature Reflux (~80-100 °C)
Reaction Time 6 hours
Work-up Quenching with ice-water, acid treatment, extraction with ether, drying
Yield Around 29-60% depending on conditions
Product 3,3-Ethoxy-propionate esters or oxetane derivatives

This step involves nucleophilic substitution and ring closure to form the oxetane ring, critical for the final compound structure.

Coupling to Form (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate

The final esterification step links the oxetane-containing intermediate with the hydroxyethoxyacetate moiety, often via ester bond formation using coupling agents or direct esterification.

Parameter Details
Reactants (3-Ethyl-3-oxetanyl)methyl intermediate, 2-hydroxyethoxyacetic acid or derivatives
Coupling Agents Dicyclohexylcarbodiimide (DCC), N,N-Dimethylaminopyridine (DMAP) (common in esterification)
Solvent Dichloromethane, tetrahydrofuran
Temperature 0 to room temperature
Reaction Time Several hours to overnight
Work-up Filtration to remove urea by-products, washing, drying
Yield Typically high (>70%)

This step requires careful control to avoid side reactions and ensure purity[general organic synthesis knowledge].

Reaction Conditions and Yields Summary Table

Step Key Reagents Solvent Temp (°C) Time Yield (%) Notes
Formation of ethyl 2-formyl-3-oxopropionate Ethyl 3,3-diethoxypropionate, Ethyl formate, NaH THF or Et2O 0-20 15-24 h 59-100 Inert atmosphere, acid work-up
Oxetane ring formation Ethyl bromoacetate, triethyl orthoformate, Iodine catalyst Benzene (anhydrous) Reflux (~80-100) 6 h 29-60 Cyclization step
Esterification Oxetane intermediate, 2-hydroxyethoxyacetic acid, DCC/DMAP DCM or THF 0 - RT Several hours >70 Coupling reaction, purification needed

Analytical Data and Purity Confirmation

  • NMR Spectroscopy: Proton NMR confirms the presence of aldehyde protons (~9 ppm), oxetane ring protons, and ester methyl groups.
  • HPLC/LC-MS: Used to confirm purity and molecular weight.
  • Yield and Purity: Varies with reaction conditions but can reach up to 100% in intermediate steps and >70% in final esterification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: (3-ethyl-3-oxetanyl)methanol and (2-hydroxyethoxy)acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H18O5 and features an oxetane ring, which contributes to its unique chemical reactivity and properties. The oxetane structure allows for potential applications in polymer chemistry and materials science due to its ability to undergo cationic polymerization processes.

Polymer Science

Synthesis of Polyoxetanes:
Research indicates that (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate can be utilized to synthesize poly(3-ethyl-3-hydroxymethyl)oxetanes through cationic polymerization. This process involves the use of initiators like trimethylolpropane, resulting in polymers with varying degrees of branching depending on the reaction conditions (temperature and catalyst concentration) .

Table 1: Polymerization Conditions and Properties

Temperature (°C)Catalyst ConcentrationDegree of Branching
-30Low0.21
0Moderate0.36
30High0.43
70Very High0.50

The degree of branching significantly affects the mechanical properties of the resulting polymers, making them suitable for applications in adhesives and coatings due to their improved adhesion to polar substrates .

Pharmaceutical Applications

Drug Delivery Systems:
The compound's structure allows it to function as a potential drug delivery agent. Its ability to form stable polymeric networks can enhance the bioavailability of drug molecules when used in topical formulations. Studies have highlighted the challenges in assessing drug concentration within skin layers after topical application, emphasizing the need for effective delivery systems that can ensure localized action while minimizing systemic absorption .

Case Study: Topical Formulations
A study focused on optimizing topical formulations utilizing experimental design techniques demonstrated how variations in raw materials influenced the physical and sensory properties of the final product. The incorporation of compounds like (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate could enhance moisturizing effects and stability .

Cosmetic Formulations

Stability and Efficacy:
In cosmetic science, (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is investigated for its role in enhancing product stability and efficacy. Regulatory frameworks require thorough investigation into safety and effectiveness before market introduction, with studies often involving in vivo testing on human skin .

Table 2: Cosmetic Formulation Properties

PropertyInfluence of Compound
StabilityImproves formulation stability
Moisturizing EffectsEnhances skin hydration
Sensory AttributesAffects texture and feel

Mechanism of Action

The mechanism of action of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active molecules that interact with biological pathways. The oxetane ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Features
(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate C₁₀H₁₈O₅ 218.25* Oxetane ring, ester, hydroxyethoxy group Combines cyclic ether stability with PEG-like hydrophilicity
2-(2-Hydroxyethoxy)ethyl acetate C₆H₁₂O₄ 148.16 Ester, hydroxyethoxy group Linear PEG fragment; used as a solvent or plasticizer
Ethyl (3-Ethyl-3-oxetanyl)methyl prop-2-enoate C₉H₁₄O₃ 170.21 Oxetane ring, acrylate ester Reactive acrylate group for polymerization; predicted bp: 219.9°C
Methyl acetoacetate C₅H₈O₃ 116.12 β-Keto ester High reactivity in enolate chemistry; used in pharmaceutical synthesis
Isoamyl acetate C₇H₁₄O₂ 130.19 Simple ester Low polarity; widely used in flavorings and fragrances

*Calculated based on structural formula.

Physicochemical Properties

  • Hydrophilicity: The (2-hydroxyethoxy)acetate group in the target compound enhances water solubility compared to non-polar esters like isoamyl acetate. This contrasts with ethyl (3-ethyl-3-oxetanyl)methyl prop-2-enoate, which lacks hydrophilic substituents .
  • Thermal Stability: Oxetane rings generally increase thermal stability. The predicted boiling point of the prop-2-enoate analog (219.9°C) suggests the target compound may exhibit similar or higher thermal resistance due to additional hydrogen bonding from the hydroxyethoxy group .
  • Reactivity: Unlike methyl acetoacetate (a β-keto ester prone to enolate formation), the target compound’s ester group is less electrophilic, reducing susceptibility to nucleophilic attack .

Research Findings and Key Differentiators

  • Stability vs. Reactivity : The oxetane ring provides rigidity and stability, unlike linear esters like 2-(2-hydroxyethoxy)ethyl acetate, which are more flexible and prone to hydrolysis .
  • Functional Versatility : The hydroxyethoxy group enables conjugation with other molecules (e.g., PEGylation), a feature absent in simpler esters like isoamyl acetate .
  • Comparative Reactivity: Unlike methyl acetoacetate, the target compound lacks a β-keto group, making it less reactive in enolate-mediated reactions but more stable under acidic conditions .

Biological Activity

(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is a compound derived from oxetane chemistry, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine and materials science.

Synthesis

The synthesis of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate typically involves the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) with various initiators. The process can be fine-tuned by adjusting the temperature and the molar ratios of reactants to achieve desired polymer characteristics.

Key Synthesis Parameters:

  • Temperature: The degree of branching in the resulting polymer is influenced by the reaction temperature, with higher temperatures generally leading to increased branching.
  • Molar Ratios: The molar ratios of EHO to initiators like 1,1,1-tris(hydroxymethyl)propane (TMP) affect the molecular weight and structural properties of the product.

Biological Activity

The biological activity of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate has been investigated in various studies, focusing on its adhesive properties and potential therapeutic applications.

Adhesive Properties

Research indicates that poly(3-ethyl-3-hydroxymethyl)oxetanes exhibit strong adhesion to polar substrates. This property is crucial for applications in biomedical devices where strong bonding is required. The adhesion performance can be modified through structural adjustments in the polymer backbone, enhancing its utility in medical adhesives and coatings .

Case Studies

  • Polymer Adhesives in Medical Applications:
    A study demonstrated that poly(3-ethyl-3-hydroxymethyl)oxetanes could serve as effective adhesives for medical applications, showing good biocompatibility and adhesion strength when tested with various biological tissues .
  • Cytotoxicity Testing:
    In vitro assays have been conducted on related oxetane compounds, revealing significant cytotoxic effects on specific cancer cell lines. These findings warrant further investigation into the potential of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate as an anticancer agent .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of oxetane derivatives:

StudyCompoundBiological ActivityFindings
Poly(3-ethyl-3-hydroxymethyl)oxetaneAdhesion StrengthStrong adhesion to polar substrates; suitable for medical applications
Oxetane DerivativeCytotoxicitySignificant cytotoxic effects against cancer cell lines; mechanism requires further study
Related OxetanesAnticancer ActivityPotential as anticancer agents; further optimization needed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For instance, esterification of 2-(2-hydroxyethoxy)acetic acid with (3-ethyl-3-oxetanyl)methanol under acid catalysis (e.g., sulfuric acid) at reflux conditions yields the target ester . Reaction parameters such as temperature (e.g., 60–80°C), catalyst concentration, and reaction time (e.g., 10–12 hours) critically affect yield and purity. Prolonged heating may lead to side reactions like hydrolysis or oxidation of the oxetane ring, requiring careful monitoring via TLC or HPLC .

Q. How can researchers characterize the structure and purity of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR can confirm the oxetane ring (δ 4.5–5.0 ppm for oxetanyl protons) and ester carbonyl (δ 170–175 ppm in 13^{13}C NMR). The hydroxyethoxy group appears as a triplet near δ 3.6–3.8 ppm .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₉H₁₆O₅) .
  • Purity : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or HPLC with UV detection ensures >95% purity .

Q. What factors influence the hydrolytic stability of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate under physiological conditions?

  • Methodological Answer : Hydrolysis kinetics depend on pH, temperature, and solvent polarity. The oxetane ring’s strain increases susceptibility to acid-catalyzed ring-opening, while the ester group hydrolyzes under alkaline conditions (e.g., pH > 9). Stability studies in PBS (pH 7.4, 37°C) monitored via HPLC reveal degradation half-life, guiding storage conditions (e.g., anhydrous, low-temperature) .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate be resolved through experimental design?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays may arise from impurities, solvent effects (e.g., DMSO vs. aqueous buffers), or isomerism. Researchers should:

  • Standardize protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation) and solvent controls.
  • Characterize isomers : Chiral HPLC or X-ray crystallography identifies enantiomers with divergent activities .
  • Validate targets : Surface plasmon resonance (SPR) or enzyme inhibition assays (e.g., COX-2) confirm direct interactions .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate with biological targets?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis energy barriers) and transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., TLR4 or cytochrome P450 enzymes) using the compound’s 3D structure (generated from InChI/SMILES in ) .
  • MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns to assess binding affinity .

Q. How can researchers optimize the regioselectivity of functional group modifications in (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate for targeted applications?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., with TBSCl) to direct reactions to the oxetane ring .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling for aryl modifications or lipases for enantioselective ester hydrolysis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the ester carbonyl, while non-polar solvents stabilize the oxetane ring .

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